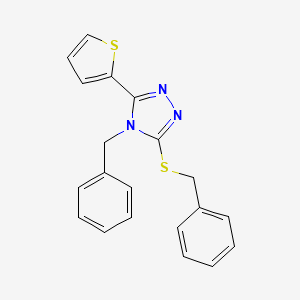
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole typically involves the reaction of appropriate benzyl and thienyl precursors with a triazole-forming reagent. One common method involves the cyclization of a thiosemicarbazide intermediate with a benzyl halide and a thienyl aldehyde under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole depends on its specific application. For example, as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors that are crucial for the survival and proliferation of the target organisms.
類似化合物との比較
Similar Compounds
4-Benzyl-3-(benzylsulfanyl)-5-phenyl-4H-1,2,4-triazole: Similar structure but with a phenyl group instead of a thienyl group.
4-Benzyl-3-(benzylsulfanyl)-5-(2-furyl)-4H-1,2,4-triazole: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
4-Benzyl-3-(benzylsulfanyl)-5-(2-thienyl)-4H-1,2,4-triazole is unique due to the presence of the thienyl group, which can impart distinct electronic and steric properties
特性
CAS番号 |
139614-68-9 |
|---|---|
分子式 |
C20H17N3S2 |
分子量 |
363.5 g/mol |
IUPAC名 |
4-benzyl-3-benzylsulfanyl-5-thiophen-2-yl-1,2,4-triazole |
InChI |
InChI=1S/C20H17N3S2/c1-3-8-16(9-4-1)14-23-19(18-12-7-13-24-18)21-22-20(23)25-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChIキー |
ULCIPVKFIOCNDJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC3=CC=CC=C3)C4=CC=CS4 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














